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molecular formula C9H8FN B8667178 2-(2-Fluorophenyl)propanenitrile

2-(2-Fluorophenyl)propanenitrile

Cat. No. B8667178
M. Wt: 149.16 g/mol
InChI Key: XIKDFPBWNXGBFT-UHFFFAOYSA-N
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Patent
US04557871

Procedure details

In 300 ml of dimethyl sulfoxide was dissolved 35 g of sodium cyanide by heating at 90° C., and 45 g of 2-fluoro-α-methylbenzyl chloride was added. The mixture was stirred at 90° C. for 4 hours, and then cooled. Ice-water was added and the mixture was extracted with n-hexane. The n-hexane layer was washed with water and dried over anhydrous magnesium sulfate and the solvent was evaporated off. The residue obtained was purified by distillation under reduced pressure to afford 36 g of 2-fluoro-α-methylbenzyl cyanide, b.p.0.5 55° C.
Quantity
45 g
Type
reactant
Reaction Step One
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
35 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].[F:4][C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[CH:7](Cl)[CH3:8]>CS(C)=O>[F:4][C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[CH:7]([C:1]#[N:2])[CH3:8] |f:0.1|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
FC1=C(C(C)Cl)C=CC=C1
Step Two
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
35 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 90° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with n-hexane
WASH
Type
WASH
Details
The n-hexane layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off
CUSTOM
Type
CUSTOM
Details
The residue obtained
DISTILLATION
Type
DISTILLATION
Details
was purified by distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=C(C(C)C#N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 36 g
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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